2-amino-1,8-dihydropteridine-4,7-dione
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Overview
Description
2-amino-1,8-dihydropteridine-4,7-dione is a heterocyclic compound belonging to the class of pteridines. It is known for its unique structure, which includes a pteridine ring system with amino and keto functional groups. This compound is also referred to as isoxanthopterin .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-1,8-dihydropteridine-4,7-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,4,5-triaminopyrimidine with glyoxal in the presence of an acid catalyst. The reaction proceeds through a series of condensation and cyclization steps to form the pteridine ring system .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pH, and concentration of reactants, to ensure high yield and purity of the final product. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to optimize the production process .
Chemical Reactions Analysis
Types of Reactions
2-amino-1,8-dihydropteridine-4,7-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, leading to the formation of dihydro derivatives.
Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted pteridines and dihydropteridines, which have different functional groups attached to the pteridine ring system .
Scientific Research Applications
2-amino-1,8-dihydropteridine-4,7-dione has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other pteridine derivatives and as a reagent in various organic reactions.
Biology: The compound is studied for its role in biological systems, including its involvement in enzymatic reactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-amino-1,8-dihydropteridine-4,7-dione involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or activator, depending on the context. It may bind to active sites of enzymes, altering their activity and affecting metabolic processes. The exact molecular targets and pathways involved vary depending on the specific application and biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-amino-4,7-dihydroxypteridine: This compound has similar structural features but differs in the position and nature of functional groups.
2-amino-6-methyl-1,8-dihydropteridine-4,7-dione: This derivative includes a methyl group, which alters its chemical properties and reactivity.
Uniqueness
2-amino-1,8-dihydropteridine-4,7-dione is unique due to its specific arrangement of functional groups and its ability to undergo a wide range of chemical reactions.
Properties
IUPAC Name |
2-amino-1,8-dihydropteridine-4,7-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N5O2/c7-6-10-4-3(5(13)11-6)8-1-2(12)9-4/h1H,(H4,7,9,10,11,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLKCOBIIZKYKFN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(NC1=O)NC(=NC2=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC2=C(NC1=O)NC(=NC2=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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